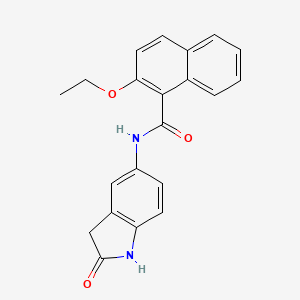

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-26-18-10-7-13-5-3-4-6-16(13)20(18)21(25)22-15-8-9-17-14(11-15)12-19(24)23-17/h3-11H,2,12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBKWGATEGIHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide typically involves the reaction of 2-oxoindoline-5-carboxylic acid with 2-ethoxyaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide can be contextualized against analogs with shared motifs or biological relevance. Below is a systematic comparison:

Naphthamide-Based Analogs

- Implications: The absence of the indolinone ring likely reduces hydrogen-bonding capacity and alters target specificity. Methylphenyl groups may enhance hydrophobicity compared to the polar 2-oxoindoline moiety .

2-Oxoindoline Derivatives

- 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18, ): Structure: Contains a 2-oxoindoline fragment conjugated to a hydroxyacetamide-naphthalene system.

- (3Z)-N-(3-((1H-imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85, ):

- Structure : Combines a sulfonamide group with a 2-oxoindolin-5-yl scaffold and an imidazole substituent.

- Implications : The sulfonamide and imidazole groups enhance polarity and metal-coordination capacity, contrasting with the ethoxy-naphthamide’s lipophilic character. Such differences could lead to divergent biological targets (e.g., protease vs. kinase inhibition) .

Indole/Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide (): Structure: Features a phthalimide core with a chloro substituent and phenyl group. Implications: Phthalimides are known for anti-inflammatory and anticancer activities, but the rigid planar structure may limit bioavailability compared to the more flexible naphthamide-indolinone hybrid .

- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ():

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 2-Ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide | C₂₁H₁₈N₂O₃ | 346.4 | Ethoxy-naphthamide, 2-oxoindolin-5-yl | Lipophilic backbone, potential kinase inhibition |

| 2-Ethoxy-N-(2-methylphenyl)-1-naphthamide | C₂₀H₁₉NO₂ | 305.4* | Ethoxy-naphthamide, 2-methylphenyl | Enhanced hydrophobicity |

| FC85 | C₁₉H₁₆N₄O₃S | 380.4 | Sulfonamide, imidazole, 2-oxoindolin-5-yl | Polar, metal-coordination capacity |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.7 | Chloro, phthalimide, phenyl | Planar structure, anti-inflammatory |

*Molecular weight calculated based on formula.

Research Findings and Implications

- Structural Flexibility : The ethoxy-naphthamide group in the target compound provides a balance between lipophilicity (for membrane penetration) and moderate polarity (for target engagement), distinguishing it from purely hydrophobic (e.g., 2-methylphenyl analog) or polar (e.g., FC85) derivatives .

- Biological Potential: While 2-oxoindoline derivatives like FC85 show promise in apoptosis modulation , the target compound’s naphthamide component may favor interactions with aromatic residues in enzyme active sites, analogous to kinase inhibitors such as imatinib.

- Synthetic Challenges : The lack of reported physicochemical data (e.g., solubility) for 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide highlights a gap in preclinical characterization, necessitating further studies to optimize pharmacokinetic profiles .

Biological Activity

2-Ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

The chemical structure of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide contributes to its biological activity. Its unique combination of an ethoxy group, an oxoindolinyl moiety, and a naphthamide core allows for diverse interactions with biological targets.

The mechanism by which 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.

- Receptor Modulation : It can interact with various receptors, modulating their functions and influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Enzyme Inhibition

Studies indicate that 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide may act as a selective inhibitor for potassium channels, particularly Kv2.1. This inhibition is crucial in regulating neuronal excitability and preventing cell apoptosis, making it a candidate for neuroprotective therapies in conditions such as ischemic stroke .

Anticancer Potential

The compound has been explored for its anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation suggests potential applications in cancer therapeutics. For instance, it has shown promise in reducing apoptosis in neuronal cells under oxidative stress conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide:

- Neuroprotective Effects : A study demonstrated that derivatives of the compound significantly reduced infarct volume in a rat model of middle cerebral artery occlusion (MCAO), indicating potential for treating ischemic conditions .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the naphthamide core can enhance selectivity and potency against Kv channels, providing insights into optimizing therapeutic efficacy.

- Comparative Studies : When compared to other benzamide derivatives, 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide exhibited superior selectivity and potency against Kv channels, highlighting its unique profile among similar compounds.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.